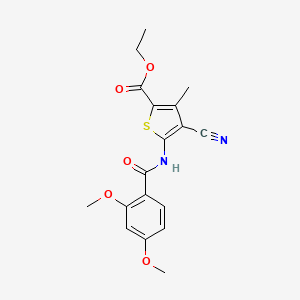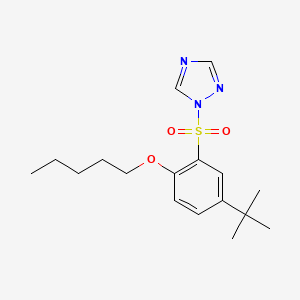
1-(5-Tert-butyl-2-pentoxyphenyl)sulfonyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-2-pentoxyphenyl)sulfonyl-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBSPT and has a molecular formula of C16H24N2O3S.
Mechanism Of Action
The mechanism of action of TBSPT is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. TBSPT has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical And Physiological Effects
TBSPT has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. TBSPT has also been reported to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, TBSPT has been shown to have anti-oxidant properties, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
TBSPT has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, TBSPT has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments. Moreover, TBSPT has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on TBSPT. Firstly, further studies are needed to fully understand the mechanism of action of TBSPT. Secondly, more research is needed to explore the potential applications of TBSPT in the field of agriculture. Thirdly, studies are needed to investigate the potential use of TBSPT as a photosensitizer in photodynamic therapy for cancer treatment. Finally, further research is needed to investigate the safety and efficacy of TBSPT in vivo.
Conclusion:
In conclusion, 1-(5-Tert-butyl-2-pentoxyphenyl)sulfonyl-1,2,4-triazole is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized, and it has been widely studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. TBSPT has limitations in terms of its solubility in water and limited in vivo studies. Future research should focus on understanding the mechanism of action of TBSPT, exploring its potential applications in agriculture, and investigating its safety and efficacy in vivo.
Synthesis Methods
The synthesis of TBSPT involves the reaction of 5-tert-butyl-2-pentoxyphenylhydrazine with methyl 4-chlorobenzenesulfonate in the presence of a base. The resulting product is then treated with sodium azide to form the final product, TBSPT. This synthesis method has been reported in various scientific journals and has been optimized to improve the yield of TBSPT.
Scientific Research Applications
TBSPT has been widely studied for its potential applications in various fields. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. TBSPT has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, TBSPT has been reported to have potential applications in the field of agriculture as a fungicide and herbicide.
properties
IUPAC Name |
1-(5-tert-butyl-2-pentoxyphenyl)sulfonyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-5-6-7-10-23-15-9-8-14(17(2,3)4)11-16(15)24(21,22)20-13-18-12-19-20/h8-9,11-13H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSMXXZNNASFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
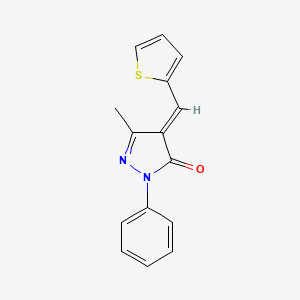
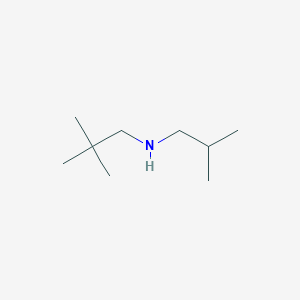
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)
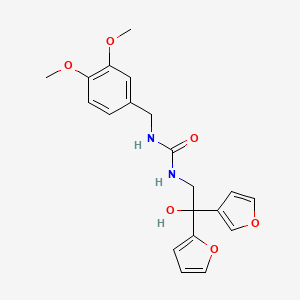
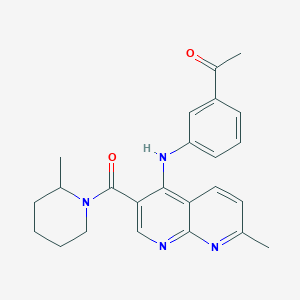
![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)
![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)
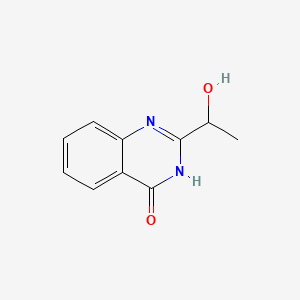
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)
![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)
